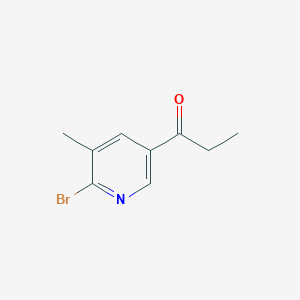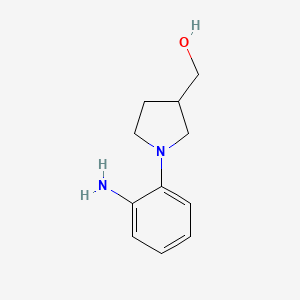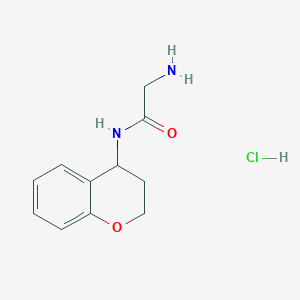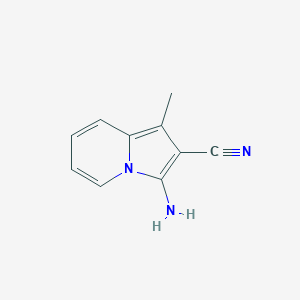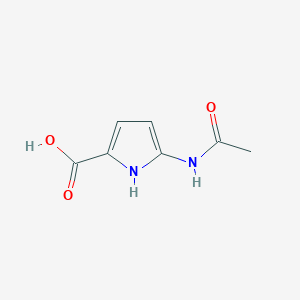![molecular formula C8H4BrFO2 B1381396 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one CAS No. 1823950-80-6](/img/structure/B1381396.png)
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO2 . It is a solid powder that is stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model of the molecule .Physical And Chemical Properties Analysis
This compound is a solid powder with a molecular weight of 231.02 . It is stored at 2-8°C .Scientific Research Applications
Synthesis and Cytotoxicity : The synthesis of 2-aroylbenzofuran derivatives from salicylic acid has been explored, yielding compounds with significant in vitro cytotoxicity against several human cancer cell lines, including Hep-G2 cells. These compounds showcase the potential of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one derivatives in cancer research, particularly for their inhibitory abilities on Hep-G2 cells with IC50 values ranging between 1.39-8.03 µM (Nguyễn Tiến Công et al., 2020).
Synthetic Methodologies : Research on Cu(I)-catalyzed reactions has led to the selective synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones from 1,2-dihalobenzenes, showcasing a methodology for creating substituted benzo[b]furan derivatives. This process underlines the compound's utility in facilitating complex organic syntheses, contributing to advancements in chemical synthesis techniques (N. Aljaar et al., 2012).
Chemical Properties and Reactions : The compound's involvement in the study of fluorinated furan-2(5H)-ones' reactivity and stereoselectivity in Diels–Alder reactions has been documented. These studies provide insights into the structural factors affecting the reactivity, regioselectivity, and diastereoselectivity of cycloadditions, highlighting the compound's role in understanding complex chemical behaviors (Jan Hajduch et al., 2007).
Optoelectronic Applications : Research into the synthesis of highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives for optoelectronics has been reported. These compounds exhibit significant UV–Vis fluorescence, suggesting their potential use in organic light-emitting devices (OLEDs) and highlighting the broader applicative scope of this compound derivatives in material science (M. Bosiak et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, benzo[b]furan-2-boronic, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Mode of Action
It is known that furan compounds can undergo electrophilic aromatic substitution more readily than benzene . This suggests that 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one may interact with its targets through a similar mechanism.
Biochemical Pathways
It has been suggested that furan derivatives can be used as precursors for the synthesis of thermally activated delayed fluorescence (tadf) dyes in oled applications and apis in antitumor and anti-inflammatory applications . This indicates that this compound may influence pathways related to these processes.
Properties
IUPAC Name |
2-bromo-5-fluoro-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXWFHXQBHTNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
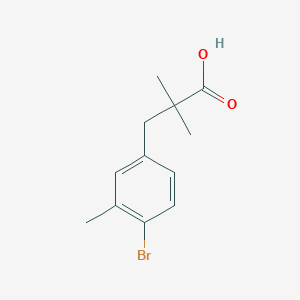
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)


![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
